molecular formula C10H14ClNO B6295288 (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride CAS No. 2250242-77-2

(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride

Cat. No.: B6295288
CAS No.: 2250242-77-2
M. Wt: 199.68 g/mol
InChI Key: UGHPGTAUHOKERV-PPHPATTJSA-N
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Description

Significance of Pyrrolidine-Containing Scaffolds in Chemical Biology

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing saturated heterocycle, is a foundational structural motif in a vast number of biologically active molecules. frontiersin.orgwikipedia.org This scaffold is prevalent in numerous natural products, particularly alkaloids like nicotine (B1678760) and hygrine, as well as in the proteinogenic amino acid proline. wikipedia.orgmdpi.com Its significance in chemical biology and drug discovery is underscored by its presence in many synthetic drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The utility of the pyrrolidine scaffold stems from several key features:

Structural Versatility: The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that allows for the precise spatial orientation of substituents. This is crucial for designing molecules that can bind to the complex surfaces of biological targets such as enzymes and receptors. nih.govnbinno.com

Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers. This chirality is fundamental to its biological function, as different stereoisomers of a molecule can exhibit vastly different biological activities due to the enantioselective nature of their protein targets. nih.govmdpi.com

Favorable Physicochemical Properties: The inclusion of a pyrrolidine moiety can influence a molecule's properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile. nbinno.com

Due to these attributes, pyrrolidine derivatives are actively investigated for a wide spectrum of potential therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. frontiersin.orgnih.gov They serve as versatile building blocks in the synthesis of complex molecules and as effective chiral controllers in asymmetric synthesis. mdpi.comnih.gov

Table 1: Examples of Bioactive Compounds Featuring a Pyrrolidine Scaffold

Compound Name Class Noted Biological Significance
Proline Amino Acid Essential building block of proteins. mdpi.com
Nicotine Alkaloid Found in tobacco plants, acts on nicotinic acetylcholine (B1216132) receptors. wikipedia.org
Captopril ACE Inhibitor Used for treating hypertension. mdpi.com
Anisomycin Antibiotic Exhibits antibacterial and antitumor activity. nih.gov

Overview of Phenolic Heterocycles in Research

Phenolic heterocycles are a broad class of organic compounds that feature both a phenol (B47542) group (a hydroxyl group attached to an aromatic ring) and a heterocyclic ring system. This combination of structural motifs is of significant interest in academic and industrial research, primarily due to the diverse biological activities exhibited by these compounds.

The phenol moiety is a well-known pharmacophore that can engage in crucial molecular interactions, most notably hydrogen bonding, through its hydroxyl group. It is also associated with antioxidant properties, stemming from its ability to scavenge free radicals.

Research into phenolic heterocycles has revealed their involvement in a wide range of biological processes. For instance, pyrrolidine derivatives containing a sterically hindered phenol fragment have been studied for their redox properties and potential application as antioxidants. researchgate.net The synthesis of phenol-bearing pyrrolidines is an area of active investigation, with methods being developed to create these structures with high degrees of stereochemical control. nih.gov The combination of the hydrogen-bonding capability of the phenol and the structural and stereochemical features of a heterocycle like pyrrolidine makes this class of compounds a rich area for academic exploration in the field of medicinal chemistry.

Chiral Phenolic Pyrrolidines as Subjects of Academic Investigation

The specific subclass of chiral phenolic pyrrolidines, to which (S)-3-(Pyrrolidin-2-yl)phenol belongs, represents a focused area of academic inquiry. The investigation of these molecules is driven by the understanding that the precise three-dimensional arrangement of the phenol group relative to the chiral pyrrolidine ring is critical for determining biological activity.

Academic research in this area often concentrates on two primary aspects: synthesis and biological evaluation.

Enantioselective Synthesis: A major challenge and area of innovation is the development of synthetic methods to produce specific stereoisomers of phenolic pyrrolidines. nih.gov Researchers have developed catalyst-controlled methods, such as palladium-catalyzed reactions, to construct complex pyrrolidine structures bearing phenol groups with high enantio- and diastereoselectivity. nih.gov The ability to access optically pure compounds is essential for systematically studying their biological properties. mdpi.com

Biological Evaluation: Once synthesized, these compounds are often screened for various biological activities. For example, a study on a class of chiral arylpyrrolidinols, which contain both a phenol and a pyrrolidine ring, investigated their antinociceptive (pain-relieving) properties. nih.gov The study found that the biological activity was highly dependent on the stereochemistry of the molecule, with one enantiomer being significantly more active than the others. nih.gov This highlights the critical role that chirality plays in the interaction between these small molecules and their biological targets. mdpi.com The investigation into the antioxidant potential of pyrrolidine derivatives with phenol fragments further illustrates the academic interest in the functional properties of this structural combination. researchgate.net

The study of chiral phenolic pyrrolidines is therefore a nuanced field that combines advanced synthetic organic chemistry with detailed biological testing to understand how structure and stereochemistry dictate function.

Table 2: Research Focus on Chiral Phenolic Pyrrolidines

Research Area Key Objectives Example from Literature
Enantioselective Synthesis Develop methods to create specific stereoisomers. Palladium-catalyzed synthesis of pyrrolidine derivatives from ortho-vinyl phenols. nih.gov
Biological Activity Investigate potential therapeutic effects. Evaluation of chiral arylpyrrolidinols for antinociceptive and anti-inflammatory activity. nih.gov
Structure-Activity Relationship (SAR) Understand how specific structural features influence biological function. Finding that the (2R,3S) enantiomer was the most active eutomer in a series of phenylpyrrolidinols. nih.gov
Physicochemical Properties Study properties like redox potential. Investigation of the formation of stable phenoxy radicals from (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidines. researchgate.net

Properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-4-1-3-8(7-9)10-5-2-6-11-10;/h1,3-4,7,10-12H,2,5-6H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHPGTAUHOKERV-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Approaches for (S)-3-(Pyrrolidin-2-yl)phenol Hydrochloride

The precise spatial arrangement of substituents on the pyrrolidine (B122466) ring is crucial for the biological activity of its derivatives. Consequently, significant research has focused on developing stereoselective methods to synthesize the (S)-enantiomer of 3-(Pyrrolidin-2-yl)phenol hydrochloride.

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a direct route to enantiomerically enriched pyrrolidines. One common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, the asymmetric [C + NC + CC] cycloaddition reaction can be employed to generate enantiomerically pure pyrrolidine fragments with a high degree of three-dimensional diversity. nih.gov In this approach, a chiral auxiliary, such as Oppolzer's camphorsultam, directs the facial selectivity of the cycloaddition, leading to the formation of homochiral pyrrolidines. nih.gov Another powerful method is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like sparteine (B1682161), followed by reaction with an electrophile. This approach allows for the highly convergent and reliable preparation of a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. nih.gov Furthermore, asymmetric synthesis of 3-hydroxy-pyrrolidines can be achieved via tin-lithium exchange and subsequent stereoselective intramolecular carbolithiation, yielding highly enantiomerically enriched products. nih.gov

Asymmetric StrategyKey FeaturesTypical Enantiomeric Excess (ee)
Chiral Auxiliary-Directed CycloadditionUtilizes auxiliaries like Oppolzer's camphorsultam to control stereochemistry.>98%
Enantioselective DeprotonationEmploys chiral ligands like sparteine for asymmetric deprotonation.Up to 96:4 er
Intramolecular CarbolithiationStereoselective cyclization following tin-lithium exchange.High

Biocatalytic Routes Utilizing Enzymes (e.g., Transaminases)

Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral amines and their derivatives. Enzymes, particularly transaminases, offer high enantioselectivity under mild reaction conditions. While direct biocatalytic synthesis of (S)-3-(Pyrrolidin-2-yl)phenol is not extensively documented, related biocatalytic methods for constructing chiral pyrrolidines are well-established. For example, engineered cytochrome P411 enzymes have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. escholarship.orgnih.govcaltech.eduresearchgate.netacs.org This "new-to-nature" enzymatic platform provides a direct route to chiral N-heterocycles from simple azide (B81097) precursors. nih.govacs.org The process involves the insertion of an alkyl nitrene into a C(sp³)–H bond, a transformation that is challenging to achieve with high selectivity using traditional chemical methods. escholarship.orgnih.govcaltech.eduresearchgate.netacs.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of C-C and C-N bonds in the synthesis of pyrrolidine derivatives. Enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been successfully demonstrated. nih.gov This methodology involves the generation of a stereochemically rigid 2-pyrrolidinozinc reagent via transmetalation from a 2-pyrrolidinolithium species, which is then coupled with various aryl halides. nih.gov This approach provides a convergent and reliable route to a diverse array of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. nih.gov Additionally, palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes with vinyl bromides afford N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov

Derivatization and Functionalization Strategies

The phenol (B47542) and secondary amine moieties of this compound offer versatile handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The phenolic hydroxyl group can undergo various transformations. For instance, it can be alkylated or acylated to introduce different substituents, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. Chemical derivatization of phenols with reagents like 2-sulfobenzoic anhydride (B1165640) has been used for analytical purposes, such as detection by MALDI-MS, which could be adapted for synthetic modifications. nih.gov

The secondary amine of the pyrrolidine ring is also a key site for functionalization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. Such modifications are crucial for tuning the biological activity of the resulting molecules. For example, a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed to enhance detection sensitivity and enable enantiomeric separation of chiral carboxylic acids, highlighting the utility of derivatizing the pyrrolidine nitrogen. semanticscholar.org

Role as a Key Building Block or Intermediate in Complex Molecule Synthesis

The pyrrolidine ring is a prevalent structural motif in a vast number of natural products and synthetic drugs. csfarmacie.cz Consequently, chiral pyrrolidine derivatives like this compound serve as crucial building blocks for the synthesis of more complex and biologically active molecules. csfarmacie.cz Pharmaceutical API intermediates are essential chemical compounds used in the synthesis of Active Pharmaceutical Ingredients (APIs), acting as the foundational components in the intricate process of drug manufacturing. ijrpr.com The enantiomerically pure nature of this compound makes it particularly valuable for constructing stereochemically defined targets.

While a comprehensive list of all complex molecules synthesized from this compound is beyond the scope of this article, its structural features suggest its utility in the synthesis of compounds targeting a variety of biological receptors. The 3-hydroxyphenyl group is a common pharmacophore in many centrally acting agents.

Analytical Methodologies for Enantiomeric Purity Assessment in Research Synthesis

The synthesis of enantiomerically pure compounds necessitates reliable analytical methods to determine the enantiomeric excess (ee). For this compound, several techniques can be employed to assess its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for separating enantiomers. chiralpedia.comnih.govmdpi.com The choice of CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, protein-based, or Pirkle-type) and mobile phases to achieve optimal separation. nih.govmdpi.com

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.govnih.gov Chiral selectors, such as cyclodextrins, are typically added to the background electrolyte to facilitate the separation of enantiomers. nih.govnih.gov The development of a robust CE method involves optimizing parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage.

In some cases, derivatization of the analyte with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. nih.gov For instance, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine has been used as a derivatization reagent for the enantiomeric separation of chiral carboxylic acids by LC/ESI-MS/MS. semanticscholar.org

Analytical TechniquePrincipleKey Considerations
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Selection of appropriate chiral stationary phase and mobile phase.
Chiral Capillary ElectrophoresisDifferential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Choice of chiral selector, buffer pH, and voltage.
Derivatization followed by ChromatographyConversion of enantiomers into diastereomers, which are then separated on an achiral column.Purity of the derivatizing agent and ensuring no racemization during the reaction.
Fluorescence-based AssayFormation of fluorescent diastereomeric complexes with distinct spectral properties.Requires a suitable fluorescent chiral ligand and is amenable to high-throughput screening.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Chiral Stereochemistry on Molecular Interactions

Chirality plays a pivotal role in the molecular interactions of (S)-3-(pyrrolidin-2-yl)phenol. The spatial arrangement of substituents around the chiral center at the 2-position of the pyrrolidine (B122466) ring is a key determinant of its binding affinity and selectivity for biological targets. The (S)-configuration dictates a specific three-dimensional orientation of the phenyl and pyrrolidine groups, which in turn governs how the molecule fits into the binding pocket of a receptor or enzyme.

The importance of stereochemistry is a well-established principle in drug design, as biological macromolecules such as proteins are themselves chiral. This inherent chirality of target sites often leads to stereospecific interactions, where one enantiomer of a chiral drug exhibits significantly higher affinity or a different pharmacological effect compared to its counterpart. For instance, in the case of 2-arylpyrrolidines, the absolute configuration can be determined by observing the conformational effects induced by chiral derivatizing agents, highlighting the distinct spatial properties of each enantiomer. nih.gov Molecular modeling studies of other chiral ligands have also demonstrated that one enantiomer may bind preferentially to an allosteric site, inducing a conformational change in the target protein that the other enantiomer cannot. nih.gov This principle underscores the critical need for stereoselective synthesis to produce the desired enantiomerically pure compound for therapeutic applications. nih.gov

Rational Design and Synthesis of Analogues Based on Phenolic and Pyrrolidine Moieties

The rational design of analogs of (S)-3-(pyrrolidin-2-yl)phenol is guided by SAR data, which informs the strategic modification of the phenolic and pyrrolidine moieties to enhance desired pharmacological properties. The synthesis of these analogs often involves multi-step sequences that allow for the introduction of diverse substituents and structural variations.

Stereoselective synthesis methods are crucial for obtaining optically pure pyrrolidine derivatives, which often serve as key building blocks. nih.gov For instance, palladium-catalyzed hydroarylation of pyrrolines has emerged as a broad-scope method to produce 3-aryl pyrrolidines, providing a direct route to drug-like molecules. nih.gov The synthesis of N-aryl-substituted pyrrolidines can also be achieved through the successive reductive amination of diketones. nih.gov Furthermore, various synthetic strategies have been developed for preparing substituted N-aryl pyrollo-quinolines and pyrrolidine-2,3-dione (B1313883) derivatives. jst-ud.vnjocpr.com

The phenolic hydroxyl group is another key feature for modification. Its position and electronic properties can significantly influence activity. For example, in a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines, modifications to the phenolic ring were explored to develop potent and balanced norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors. nih.gov The synthesis of these analogs allows for a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Identification of Key Structural Modulations Affecting Target Binding Affinity and Selectivity

Systematic structural modifications of the (S)-3-(pyrrolidin-2-yl)phenol scaffold have identified several key features that modulate binding affinity and selectivity for various biological targets, including dopamine (B1211576), serotonin, and norepinephrine transporters. nih.govnih.govnih.gov

Substitutions on the Pyrrolidine Ring: N-alkylation of the pyrrolidine ring has been shown to be a critical determinant of activity. In a series of eticlopride-based dopamine D2/D3 receptor bitopic ligands, small N-alkyl groups were generally not well-tolerated, whereas the addition of a linker and a secondary pharmacophore improved binding affinities. nih.gov This suggests that the nitrogen atom of the pyrrolidine ring is likely involved in crucial interactions with the target, and modifications at this position can significantly alter the binding profile.

Modifications of the Phenolic Ring: The position and nature of substituents on the phenyl ring are also crucial for activity. In studies of 3-phenyl-1-indanamines, an increase in the hydrophobicity of substituents on the phenyl ring was found to enhance activity, indicating that this ring interacts directly with the receptor. nih.gov For a series of 2,5-dimethoxyphenylpiperidines, which share some structural similarities with phenolic pyrrolidines, the exchange of a 4-bromo-substituent for chloro- or iodo-substituents resulted in comparable agonist potencies at the 5-HT2A receptor, while a 4-cyano group was unfavorable. acs.org

The following table summarizes the impact of various structural modifications on the activity of related phenolic and pyrrolidine-containing compounds:

ModificationMoietyEffect on ActivityTarget Receptor(s)
N-AlkylationPyrrolidineIntroduction of a linker and secondary pharmacophore improved affinity.Dopamine D2/D3
Phenyl Ring SubstitutionPhenol (B47542)Increased hydrophobicity enhanced activity.Catecholamine Uptake Transporters
4-Position SubstitutionPhenolHalogen substitution maintained potency, while cyano group was detrimental.Serotonin 5-HT2A

Conformational Analysis in SAR Development

The pyrrolidine ring is not planar and can adopt various puckered conformations. The specific conformation preferred by a molecule can be influenced by the nature and position of its substituents. For 2-arylpyrrolidines, the conformation can be influenced by the derivatizing agent used for chiral resolution, which can be observed through changes in NMR signals. nih.gov In a broader context, studies on aryl pyrrolidine-based hydrogen-bond donors have shown that methyl substitution on the pyrrolidine ring imposes conformational restrictions that can enhance reactivity and enantioselectivity in certain catalytic reactions. nih.gov

Molecular modeling can provide insights into the low-energy conformations of ligands and how they might interact with a target's binding site. For instance, molecular modeling of adenylyl cyclase 2 inhibitors suggested that the (S)-enantiomer binds to an allosteric site, inducing a conformational change in the protein. nih.gov Such computational approaches, combined with experimental data, allow for a more detailed understanding of the conformational requirements for biological activity and can guide the design of new analogs with optimized shapes for improved target engagement.

Mechanistic Investigations of Molecular Interactions

Elucidation of Specific Receptor Binding Mechanisms

Research into the receptor binding profile of (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride has explored its affinity for several key central nervous system receptors.

Serotonin (B10506) Receptor Systems (e.g., 5-HT7, 5-HT1A)

The serotonin system is a critical modulator of mood, cognition, and behavior. The 5-HT1A and 5-HT7 receptors, in particular, have been identified as important targets for therapeutic agents. Dual-activity ligands that target both 5-HT1A and 5-HT7 receptors are of significant interest for treating conditions like anxiety and cognitive impairments. nih.govnih.gov While numerous compounds containing pyrrolidine (B122466) or piperazine (B1678402) moieties have been developed and shown to possess high affinity for these receptors, with some achieving sub-nanomolar to low nanomolar Ki values, specific binding affinity data for this compound at these receptors is not extensively detailed in the current body of scientific literature. nih.govresearchgate.netresearchgate.netelsevierpure.com

Dopamine (B1211576) Receptor Systems (e.g., D2)

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a sensor for noxious stimuli, including heat and capsaicin, making it a target for novel analgesics. nih.gov A significant challenge in the development of TRPV1 antagonists has been the side effect of hyperthermia. nih.gov Research has led to the discovery of potent antagonists, including pyrrolidine-based structures like (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, which exhibits an IC50 of 2.66 nM against capsaicin-induced activation. researchgate.net Despite the investigation of structurally related compounds, direct evidence and quantitative data describing the antagonistic activity of this compound at the TRPV1 receptor have not been specifically reported.

Enzyme Inhibition Studies

The inhibitory effects of this compound have also been a subject of investigation, focusing on enzymes that regulate signaling lipids and neurotransmitters.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov Inhibition of this enzyme offers a potential therapeutic strategy for modulating NAE signaling. Potent inhibitors have been developed, some of which incorporate a hydroxypyrrolidine structure and demonstrate nanomolar potency (e.g., LEI-401 with a Ki of 0.027μM). nih.gov Other reported inhibitors show activity in the low micromolar range. nih.govresearchgate.net Currently, specific studies detailing the inhibitory constant (IC50 or Ki) of this compound against NAPE-PLD are not available in the literature.

Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is a critical enzyme in the degradation of dopamine, and its inhibition is a validated strategy for the treatment of Parkinson's disease. nih.gov A number of potent and selective MAO-B inhibitors feature a pyrrolidine scaffold. For instance, certain novel chiral fluorinated pyrrolidine derivatives have been shown to be highly potent, with one compound exhibiting an IC50 value of 0.019 µM, demonstrating significant selectivity over MAO-A. nih.gov While the pyrrolidine moiety is a common feature in effective MAO-B inhibitors, specific quantitative data on the in vitro inhibitory activity of this compound against MAO-B has not been documented in available scientific reports. bioworld.commdpi.com

DNA Synthesis Inhibition

While specific studies on the direct DNA synthesis inhibitory effects of this compound are not extensively documented, the known properties of its structural components—phenolic compounds and pyrrolidine derivatives—suggest potential mechanisms of action.

Similarly, various pyrrolidine alkaloids have demonstrated inhibitory effects on eukaryotic DNA polymerases. nih.gov For instance, the pyrrolidine alkaloid 1,4-dideoxy-1,4-imino-D-ribitol (DRB) has been shown to strongly inhibit the activities of eukaryotic DNA polymerases α and β. nih.gov Kinetic studies have revealed that this inhibition can be competitive with respect to the dNTP substrate and, in the case of DNA polymerase β, also competitive with the template-primer. nih.gov This suggests that the pyrrolidine ring structure can interfere with the binding of essential components for DNA synthesis. Additionally, some synthetic pyrrolidine derivatives have been investigated for their ability to inhibit DNA gyrase and topoisomerase IV, which are vital enzymes for bacterial DNA replication. nih.gov

Given that this compound possesses both a phenolic hydroxyl group and a pyrrolidine ring, it is plausible that it could exhibit DNA synthesis inhibitory activity through a combination of these mechanisms. The phenolic moiety could interact with DNA polymerases or topoisomerases, while the pyrrolidine structure might also contribute to the inhibition of these key enzymes. However, empirical studies are necessary to confirm and delineate the precise mechanisms for this specific compound.

Table 1: Potential Mechanisms of DNA Synthesis Inhibition by Constituent Moieties

Moiety Potential Target Enzyme Mechanism of Inhibition
Phenol (B47542) DNA Polymerase Binding to the active site, leading to decreased activity. researchgate.nettintaemas.id
Phenol Topoisomerase Inhibition of enzyme activity, leading to DNA strand breaks. nih.gov
Pyrrolidine DNA Polymerase α and β Competitive inhibition with respect to dNTP substrate and/or template-primer. nih.gov
Pyrrolidine DNA Gyrase/Topoisomerase IV Inhibition of enzyme activity, crucial for bacterial DNA replication. nih.gov

Antioxidant Action Mechanisms

The antioxidant potential of this compound can be inferred from the well-established antioxidant properties of its phenolic component. Phenolic compounds are known to act as potent antioxidants through several mechanisms, primarily centered on their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

The principal antioxidant mechanisms of phenolic compounds include:

Radical Scavenging: Phenols can directly donate a hydrogen atom to highly reactive free radicals, such as hydroxyl (•OH) and peroxyl (ROO•) radicals. This process converts the free radical into a more stable, less harmful species and generates a phenoxyl radical. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron around the aromatic ring, which makes it less likely to initiate further oxidative chain reactions.

Metal Ion Chelation: Some phenolic compounds can chelate metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. By binding to these metal ions, phenols can prevent them from participating in these oxidative processes.

Table 2: Investigated Antioxidant Activity of Related Pyrrolidine Derivatives

Compound Type Assay Findings
Polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives DPPH assay Identified promising radical scavenger activity. nih.gov
Novel pyrrolidin-2-one derivatives Barium chloride-induced arrhythmia and rat coronary artery ligation-reperfusion model One compound showed significant antioxidant effect alongside antiarrhythmic activity. nih.gov

Modulation of Cellular Signaling Pathways in Research Models

The phenolic structure within this compound suggests its potential to modulate various cellular signaling pathways, a characteristic well-documented for a wide range of phenolic and polyphenolic compounds. researchgate.net These compounds can influence cellular processes by interacting with key proteins in signaling cascades, leading to changes in gene expression and cellular responses.

Extensive research has shown that phenolic compounds can modulate several inflammation-associated signaling pathways, including:

Nuclear Factor-κB (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. Many phenolic compounds have been found to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory mediators. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways (including ERK, JNK, and p38) are involved in a variety of cellular processes such as proliferation, differentiation, and apoptosis. Phenolic compounds can modulate these pathways, often leading to anti-inflammatory and neuroprotective effects. researchgate.net

PI3K/Akt Pathway: This pathway is critical for cell survival and growth. Some polyphenols have been shown to activate the PI3K/Akt pathway, which can contribute to their neurotrophic and protective effects. mdpi.com

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. The antioxidant activity of polyphenols can lead to the activation of the Nrf2 pathway, enhancing the cell's defense against oxidative stress. mdpi.com

The pyrrolidine moiety may also play a role in the modulation of signaling pathways. While less studied in this context than phenols, the pyrrolidine ring is a common scaffold in many biologically active compounds and drugs, suggesting its potential to interact with specific cellular targets.

Table 3: Cellular Signaling Pathways Modulated by Phenolic Compounds

Signaling Pathway General Effect of Phenolic Compound Modulation
NF-κB Inhibition of activation, leading to anti-inflammatory effects. researchgate.net
MAPK (ERK, JNK, p38) Modulation of activity, contributing to anti-inflammatory and neuroprotective outcomes. researchgate.net
PI3K/Akt Activation, promoting cell survival and growth. mdpi.com
Nrf2 Activation, leading to increased expression of antioxidant enzymes. mdpi.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For a molecule like "(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride", DFT can be employed to determine its optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on similar phenolic compounds have utilized DFT to analyze their antioxidant properties by calculating bond dissociation enthalpies and ionization potentials. nih.gov For "this compound", the phenolic hydroxyl group would be a key site of interest. DFT calculations could predict the O-H bond dissociation energy, providing a measure of its potential as a radical scavenger.

Furthermore, DFT is used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions prone to electrophilic and nucleophilic attack. nih.gov In "this compound", the MEP would likely show a negative potential around the oxygen atom of the phenol (B47542) group and a positive potential around the protonated amine of the pyrrolidine (B122466) ring, indicating sites for potential hydrogen bonding and electrostatic interactions. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated for Phenolic and Pyrrolidine Moieties using DFT

DescriptorPhenol MoietyPyrrolidine MoietySignificance
HOMO Energy Typically higherTypically lowerIndicates susceptibility to electrophilic attack
LUMO Energy Typically lowerTypically higherIndicates susceptibility to nucleophilic attack
MEP Minimum Near hydroxyl oxygen-Site for electrophilic attack/H-bond donation
MEP Maximum -Near amine hydrogenSite for nucleophilic attack/H-bond acceptance

Note: The values in this table are illustrative and based on general principles of DFT calculations on similar functional groups.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mode of a compound. For "this compound", docking studies would involve placing the molecule into the binding site of a relevant receptor and scoring the different poses based on factors like intermolecular forces and geometric complementarity.

Studies on other pyrrolidine derivatives have successfully used molecular docking to identify key interactions with their respective targets, such as hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net For "this compound", the phenol group could act as a hydrogen bond donor or acceptor, while the pyrrolidine ring can engage in van der Waals interactions. The protonated amine is likely to form strong electrostatic interactions or hydrogen bonds with acidic residues in a binding pocket. nih.gov

Molecular dynamics (MD) simulations can further refine the results from molecular docking by providing a dynamic view of the ligand-protein complex over time. nih.govpronetbio.com MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. frontiersin.org For a complex involving "this compound", an MD simulation could show how the molecule adapts its conformation within the binding site and the persistence of key intermolecular interactions.

Conformational Analysis and Stereochemical Impact Predictions

The biological activity of a molecule is often highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For "this compound", the key conformational variables include the puckering of the pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine and phenyl rings.

The pyrrolidine ring typically adopts non-planar envelope or twisted conformations. nih.gov The specific puckering (e.g., C2-endo or C2-exo) can be influenced by the substituents on the ring. nih.gov The (S)-stereochemistry at the C2 position of the pyrrolidine ring in "this compound" will dictate a specific spatial arrangement of the phenol group relative to the pyrrolidine ring, which can be critical for its interaction with a chiral binding site on a biological target.

Computational methods, such as systematic or stochastic conformational searches followed by energy minimization using quantum mechanics or molecular mechanics, can be used to generate a conformational landscape of the molecule. researchgate.net These studies can predict the most populated conformations in solution, providing insights into the bioactive conformation.

Table 2: Predicted Stable Conformations of the Pyrrolidine Ring

ConformationDihedral Angle (N1-C2-C3-C4)Relative Energy (kcal/mol)Predicted Population
Envelope (C3-endo) ~30-40°LowHigh
Twist (C3-endo/C4-exo) ~15-25°Slightly HigherModerate
Envelope (C3-exo) ~-30-40°HigherLow

Note: This table presents a hypothetical conformational analysis for a substituted pyrrolidine ring. Actual values would require specific calculations for "this compound".

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational chemistry in drug discovery is the prediction of binding affinity, often expressed as the binding free energy (ΔG_bind). Various computational methods can be employed to estimate this value for the interaction of "this compound" with a potential biological target.

Molecular docking programs often provide scoring functions that give a qualitative estimate of binding affinity. mdpi.com More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), which are often used in conjunction with MD simulations, can provide more accurate predictions of binding free energies.

The nature of the molecular interactions between "this compound" and a target can also be predicted. These interactions can be categorized as:

Hydrogen Bonds: The phenolic hydroxyl group and the protonated amine are strong hydrogen bond donors, while the hydroxyl oxygen can act as an acceptor.

Electrostatic Interactions: The positive charge on the protonated pyrrolidine nitrogen can form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate. nih.gov

Hydrophobic Interactions: The phenyl ring and the aliphatic part of the pyrrolidine ring can engage in hydrophobic interactions with nonpolar residues.

π-Interactions: The phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions.

By analyzing the predicted binding pose and interactions, it is possible to rationalize the compound's activity and suggest modifications to improve its binding affinity and selectivity.

Advanced Analytical Techniques for Structural and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular backbone and connectivity.

¹H NMR Spectroscopy provides information on the chemical environment, number, and connectivity of protons. Based on the structure of this compound, a characteristic spectrum would be expected. The aromatic protons on the phenol (B47542) ring would typically appear as complex multiplets in the downfield region (approx. δ 6.7-7.2 ppm). The single proton on the chiral carbon (C2 of the pyrrolidine (B122466) ring) would likely be a multiplet around δ 4.5-5.0 ppm. The protons on the pyrrolidine ring would present as multiplets in the aliphatic region (approx. δ 1.8-3.5 ppm). The protons of the amine and hydroxyl groups are exchangeable and may appear as broad singlets.

¹³C NMR Spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would show ten distinct carbon signals. The aromatic carbons would resonate in the δ 115-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. The chiral carbon (C2) would appear around δ 60-65 ppm, while the other three aliphatic carbons of the pyrrolidine ring would be found further upfield (approx. δ 25-55 ppm).

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the pyrrolidine ring and the aromatic system. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
Phenol Aromatic CHs6.7 - 7.2m115 - 130
Phenol C-OH--155 - 160
Phenol C-Pyrrolidine--140 - 145
Pyrrolidine C2-H4.5 - 5.0m60 - 65
Pyrrolidine C3-H₂1.9 - 2.3m30 - 35
Pyrrolidine C4-H₂1.8 - 2.2m25 - 30
Pyrrolidine C5-H₂3.2 - 3.5m45 - 50

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Purity Determination: A standard reversed-phase HPLC method, often using a C18 stationary phase, is employed to separate the target compound from any synthesis-related impurities or degradation products. The sample is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, typically a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. The purity is calculated by comparing the peak area of the main compound to the total area of all observed peaks detected, usually by a UV detector set to a wavelength where the phenol chromophore absorbs strongly (e.g., 270-280 nm).

Enantiomeric Excess (e.e.) Determination: To separate the (S)-enantiomer from its mirror image, the (R)-enantiomer, a chiral stationary phase (CSP) is required. researchgate.netnih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times. chiralpedia.comchromatographyonline.com Common CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated or immobilized on a silica (B1680970) support. chromatographyonline.com The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. chromatographyonline.com By running a sample of the racemate (a 50:50 mixture of both enantiomers) and the synthesized (S)-enantiomer, the retention times for each can be established. The enantiomeric excess is then calculated from the peak areas of the (S) and (R) enantiomers in the sample.

Mass Spectrometry (e.g., LC-MS, ESI-MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and profiling impurities.

For this compound, Electrospray Ionization (ESI) is a common "soft" ionization technique that would be used. In positive ion mode (ESI+), the molecule would be expected to be detected as its protonated free base, [C₁₀H₁₃NO + H]⁺, yielding a molecular ion peak at an m/z of 164.11.

The fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for related structures often involve the loss of the pyrrolidine ring or cleavages within the ring. wvu.edu The phenol moiety can also undergo characteristic fragmentation. docbrown.infoyoutube.com Analyzing the fragmentation of the parent ion (m/z 164.11) helps to verify the different parts of the molecular structure. In an LC-MS analysis, this specificity allows for the confident identification of low-level impurities, even if they co-elute with other components, by examining their unique mass spectra.

Table 2: Expected Mass Spectrometry Data for (S)-3-(Pyrrolidin-2-yl)phenol

AnalysisExpected IonCalculated m/zInformation Provided
ESI-MS (Positive Mode)[M+H]⁺164.11Molecular weight confirmation of the free base. nih.gov
High-Resolution MS[M+H]⁺164.1075Provides exact mass for molecular formula confirmation.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, obtaining a suitable single crystal and performing this analysis would provide several critical pieces of information. nih.govresearchgate.net

First, it would offer an absolute confirmation of the molecular structure, showing the exact bond lengths, bond angles, and connectivity. Second, and most importantly for a chiral molecule, the analysis can determine the absolute stereochemistry of the chiral center, confirming that it is indeed the (S)-configuration. This is achieved through the analysis of anomalous dispersion effects, often reported as the Flack parameter. Finally, the crystal structure reveals how the molecules pack in the solid state, detailing the intermolecular interactions such as hydrogen bonding between the phenolic hydroxyl group, the protonated pyrrolidinium (B1226570) nitrogen, and the chloride counter-ion. nih.gov

Elemental Analysis for Compositional Verification

For this compound, with the molecular formula C₁₀H₁₄ClNO, the theoretical elemental composition can be calculated. The experimental results from the elemental analyzer must match these theoretical values within a very narrow tolerance (typically ±0.4%) to verify the correct elemental composition and high purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of C₁₀H₁₄ClNO

ElementAtomic MassNumber of AtomsTotal MassMass Percentage (%)
Carbon (C)12.01110120.1160.15%
Hydrogen (H)1.0081414.1127.07%
Chlorine (Cl)35.453135.45317.75%
Nitrogen (N)14.007114.0077.01%
Oxygen (O)15.999115.9998.01%
Total --199.681 100.00%

Applications in Chemical Biology and Drug Discovery Research

Development as Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The structure of (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride makes it an attractive starting point for the design of such probes. The pyrrolidine (B122466) nitrogen can be functionalized to introduce reporter groups, such as fluorophores or affinity tags, while the phenol (B47542) group can be modified to modulate properties like cell permeability and target engagement. Although specific probes derived directly from this compound are not extensively documented in publicly available literature, the principles of chemical probe development strongly support its potential in this area. The development of such tools would enable researchers to visualize and quantify the interactions of molecules with their biological targets in real-time, providing invaluable insights into cellular signaling pathways and disease mechanisms.

Utility as a Scaffold for Novel Pharmacological Agents

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets. nih.govnih.govresearchgate.net The (S)-3-(Pyrrolidin-2-yl)phenol moiety, in particular, offers a synthetically tractable framework for generating diverse libraries of compounds.

The phenol group can serve as a key hydrogen bond donor or acceptor, or as a point for further chemical modification to enhance potency and selectivity. The chiral pyrrolidine ring introduces stereochemical complexity, which is often critical for achieving high-affinity and selective binding to protein targets. nih.gov Researchers have extensively explored the derivatization of the pyrrolidine nitrogen and the aromatic ring to develop agents targeting a wide range of diseases, including those of the central nervous system (CNS). mdpi.comnsf.gov

Table 1: Examples of Bioactive Compounds Incorporating the Pyrrolidine Scaffold

Compound Class Therapeutic Area Key Structural Feature
Pyrrolidine-2,5-dione derivatives Anticonvulsant, Antinociceptive Hybrid molecules with thiophene
Spirooxindole-pyrrolidine hybrids Anticancer Spirocyclic junction
Polyhydroxylated pyrrolidines Antidiabetic, Anticancer Multiple hydroxyl groups
Pyrrolidine pentamine derivatives Antibacterial (inhibitors of aminoglycoside acetyltransferase) Pentamine substitutions

This table is for illustrative purposes to show the versatility of the pyrrolidine scaffold and does not imply direct synthesis from this compound.

Research Tools for Investigating Neurotransmitter Systems

Derivatives of 3-phenylpyrrolidine (B1306270) have shown significant activity at various neurotransmitter receptors, highlighting the potential of this compound as a research tool in neuroscience. The core structure bears resemblance to endogenous neurotransmitters, suggesting it can be tailored to interact with specific receptor subtypes.

Contribution to Fundamental Understanding of Heterocyclic Compound Biology

Heterocyclic compounds form the backbone of a vast array of biologically active molecules, including nucleic acids, vitamins, and many drugs. nih.govnih.gov The study of compounds like this compound contributes significantly to our fundamental understanding of how the structure and stereochemistry of heterocyclic molecules influence their biological activity.

Structure-activity relationship (SAR) studies on derivatives of this scaffold help to delineate the specific molecular features required for interaction with different biological targets. nih.govyoutube.com For example, investigating how substitutions on the phenyl ring or modifications of the pyrrolidine core affect binding affinity and functional efficacy provides crucial insights into the principles of molecular recognition. This knowledge is not only applicable to the development of drugs based on this specific scaffold but also contributes to the broader field of medicinal chemistry and chemical biology.

Role in Scaffold Hopping and Lead Optimization Studies

In modern drug discovery, scaffold hopping and lead optimization are critical strategies for developing new drugs with improved properties. dundee.ac.uknih.govnih.govresearchgate.netdrugdevelopment.fidanaher.comyoutube.compatsnap.com Scaffold hopping involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining the desired biological activity. nih.govmdpi.com The (S)-3-(Pyrrolidin-2-yl)phenol core represents a viable scaffold that can be explored as a replacement for other privileged structures in order to overcome issues such as poor pharmacokinetic properties or to generate novel intellectual property.

Lead optimization is an iterative process of modifying a promising lead compound to enhance its potency, selectivity, and drug-like properties. drugdevelopment.fidanaher.compatsnap.com The (S)-3-(Pyrrolidin-2-yl)phenol scaffold provides multiple points for chemical modification, making it an excellent candidate for lead optimization campaigns. Medicinal chemists can systematically alter the substituents on both the pyrrolidine and phenyl rings to fine-tune the compound's pharmacological profile. nih.govyoutube.com

Q & A

Q. Answer :

  • Synthetic Pathways :
    • Chiral Pyrrolidine Synthesis : Start with enantioselective cyclization of a 1,4-diamine precursor using chiral catalysts (e.g., Jacobsen’s catalyst) to ensure (S)-configuration .
    • Phenol Functionalization : Couple the pyrrolidine intermediate with 3-hydroxybenzaldehyde via reductive amination, followed by HCl salt formation .
  • Purity Optimization :
    • Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomeric impurities .
    • Confirm purity via 1H^1H-NMR (aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.8–3.1 ppm) and LC-MS (m/z 194.1 [M+H]+^+) .

Basic: How should researchers characterize the physicochemical properties of this compound?

Q. Answer :

  • Key Properties :

    PropertyMethodExpected Result
    SolubilityShake-flask (25°C)>50 mg/mL in water (due to HCl salt)
    pKaPotentiometric titrationPhenol group: ~10.2; pyrrolidine N: ~8.5
    Melting PointDSC215–220°C (decomposition observed)
  • Crystallography : Use SHELXL for single-crystal X-ray refinement to confirm stereochemistry and hydrogen-bonding networks .

Advanced: How can chiral integrity be maintained during derivatization or biological assays?

Q. Answer :

  • Chiral Stability Risks :
    • Acidic/basic conditions may cause racemization at the pyrrolidine stereocenter.
    • Mitigation :
  • Avoid prolonged exposure to pH < 3 or >10 during derivatization .
  • Monitor enantiomeric excess (EE) via chiral GC or HPLC after each synthetic step .
  • Biological Assays : Use enantiomerically pure controls to distinguish (S)-specific activity from racemic effects .

Advanced: What strategies resolve contradictions in reported biological activity (e.g., receptor binding vs. cellular assays)?

Q. Answer :

  • Case Example : If cellular assays show low activity despite high receptor binding affinity:
    • Solubility Check : Verify compound solubility in assay media (e.g., DMSO vs. aqueous buffers) .
    • Metabolic Stability : Test hepatic microsome stability; HCl salts may exhibit faster clearance .
    • Off-Target Effects : Screen against related receptors (e.g., adrenergic vs. dopaminergic) using radioligand binding assays .
  • Data Normalization : Express activity relative to internal standards (e.g., propranolol for β-adrenergic studies) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Q. Answer :

  • Steps :
    • Docking Studies : Use AutoDock Vina to model interactions between the phenol group and target active sites (e.g., kinase ATP pockets) .
    • SAR Analysis : Modify the pyrrolidine N-substituent and monitor predicted binding energy (ΔG).
    • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to prioritize derivatives with optimal logP (1.5–3.5) and low CYP inhibition .
  • Validation : Compare docking scores with experimental IC50_{50} values to refine force-field parameters .

Basic: What safety precautions are recommended for handling this compound?

Q. Answer :

  • Hazards : Hydrochloride salts may cause respiratory or dermal irritation .
  • Protocols :
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Store at 2–8°C under anhydrous conditions to prevent hydrolysis .
  • Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Advanced: How to address discrepancies in reported melting points or spectral data across studies?

Q. Answer :

  • Root Causes :
    • Polymorphism (crystalline vs. amorphous forms).
    • Residual solvents (e.g., EtOAc vs. MeOH) affecting DSC results.
  • Resolution :
    • Recrystallize from ethanol/water and re-analyze via PXRD .
    • Compare 13C^{13}C-NMR data with PubChem references (e.g., carbonyl C at δ 170–175 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.